Synthesis and structural characterization of six Cu(ii)-based coordination polymers using the thermally tunable 1,2,3,4-cyclobutanetetracarboxylic acid†
CrystEngComm Pub Date: 2015-05-26 DOI: 10.1039/C5CE00326A
Abstract
The synthesis and structural characterization of new six Cu(II) coordination polymers of formulae {[Cu2(ctc-cbut)(H2O)4]·2(H2O)}n (1), {[Cu5(ctc-cbut)2(OH)2(H2O)8]·7(H2O)}n (2), {[Cu2(ctc-Hcbut)(OH)(H2O)2]·4(H2O)}n (3), [Cu2(ttt-cbut)(H2O)4]n (4), {[Cu2(ttt-cbut)(H2O)4]·4(H2O)}n (5) and {[Cu4(ttt-cbut)2(H2O)2]·3(H2O)}n (6) (ctc-H4cbut = cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid and ttt-H4cbut = trans,trans,trans-1,2,3,4-cyclobutanetetracarboxylic acid), have been carried out, together with a computational study of the electronic and thermal free energies of the four isomers of the given ligand. The compounds 1–3 exhibit the ligand in its commercial cis,trans,cis conformation while 4–6 were synthesized with the trans,trans,trans isomer, after thermal treatment of the ctc-isomer. The topology of the six complexes synthesized have differences in dimensionality: compound 4 shows a one-dimensional topology, compound 3 presents a 2D-topology with a three nodal 4,4,4-c network, while 1, 2, 5 and 6 exhibit a 3D-topology with a binodal network 3,6-c for 1 and [412·612·84] [46]-flu for 2. Compound 5 presents a triply interpenetrated [66]-dia network while 6 exhibits a three-nodal network with [43][44·62][47·610·84] point symbol.
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Journal Name:CrystEngComm
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CAS no.: 89640-58-4